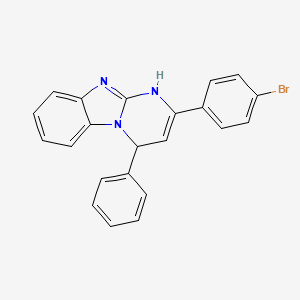
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core with a 4-bromophenyl and a phenyl group attached, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-bromoaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with appropriate reagents to form the pyrimido[1,2-a]benzimidazole core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, reduction can yield dihydro derivatives, and substitution can produce a wide range of substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound also contains a 4-bromophenyl group and has shown biological activity, such as α-glucosidase inhibition.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the above compound but with a chlorine atom instead of bromine, also exhibiting biological activity.
Uniqueness
1,4-Dihydro-2-(4-bromophenyl)-4-phenylpyrimido(1,2-a)benzimidazole is unique due to its specific structural features, such as the pyrimido[1,2-a]benzimidazole core and the presence of both 4-bromophenyl and phenyl groups. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
169132-75-6 |
|---|---|
分子式 |
C22H16BrN3 |
分子量 |
402.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H16BrN3/c23-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)26-20-9-5-4-8-18(20)24-22(26)25-19/h1-14,21H,(H,24,25) |
InChIキー |
NKRIASDAEXTZRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















